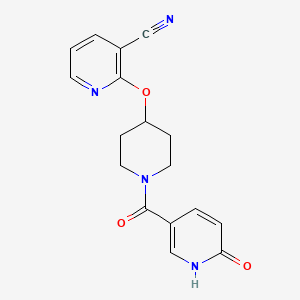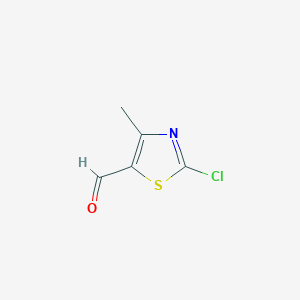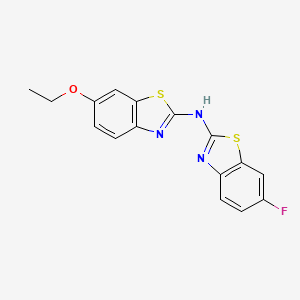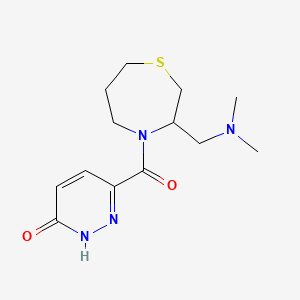![molecular formula C15H19NO4 B2970819 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1156315-68-2](/img/structure/B2970819.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a dihydrobenzo[b][1,4]dioxin moiety, which is a fused two-ring system containing oxygen atoms, and a piperidinyl group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the dihydrobenzo[b][1,4]dioxin core This can be achieved through a Diels-Alder reaction involving a suitable diene and a dienophile
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dihydrobenzo[b][1,4]dioxin ring can be oxidized to form the corresponding benzo[b][1,4]dioxin.
Reduction: : Reduction reactions can be performed on the compound to modify its functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Formation of benzo[b][1,4]dioxin derivatives.
Reduction: : Reduced derivatives with modified functional groups.
Substitution: : Substituted derivatives with different substituents on the rings.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: : These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents and functional groups.
Piperidinyl derivatives: : Compounds with similar piperidinyl groups but different aromatic or aliphatic moieties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-11-2-1-5-16(9-11)15(18)12-3-4-13-14(8-12)20-7-6-19-13/h3-4,8,11,17H,1-2,5-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBXJQUWYCPESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)
![5-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2970745.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2970748.png)
![3-Phenyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2970749.png)

![1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one](/img/structure/B2970751.png)
![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)
![1-({[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B2970755.png)
![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)
